3,4-Dihydro-2H-pyran-2-carbaldehyde

描述

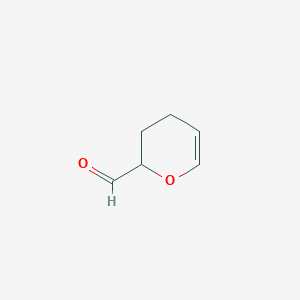

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dihydro-2H-pyran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWYTMFWRRIFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274151 | |

| Record name | 3,4-Dihydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrolein dimer, stabilized appears as a colorless or yellow liquid with a pungent disagreeable odor. May be irritating to the eyes and mucous membranes; long-term exposure may result in adverse health effects. Vapors denser than air. Used to make other chemicals, plastics., Colorless or yellow liquid with a pungent unpleasant odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

118 °F (NFPA, 2010) | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-73-2 | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrolein dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrolein dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACROLEIN DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SA3RBS5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4 Dihydro 2h Pyran 2 Carbaldehyde and Its Derivatives

Classical Approaches to Cyclic Ether Aldehyde Synthesis

The foundational methods for synthesizing 3,4-Dihydro-2H-pyran-2-carbaldehyde primarily revolve around the dimerization of a simple, readily available precursor.

The most direct and classical synthesis of racemic this compound is the thermal dimerization of acrolein. In this process, acrolein undergoes a [4+2] cycloaddition, or Diels-Alder reaction, with itself. One molecule of acrolein acts as the diene (the s-cis conformer) and a second molecule acts as the dienophile, with its carbon-carbon double bond being attacked.

The reaction is typically performed under high pressure and elevated temperatures. To prevent the polymerization of acrolein, a known challenge, polymerization inhibitors such as hydroquinone (B1673460) are often added to the reaction mixture. The process yields the racemic form of 2-Formyl-3,4-dihydro-2H-pyran. It is important to note that while a structural isomer, 3-Formyl-3,4-dihydro-2H-pyran, is theoretically possible, the reaction exclusively yields the 2-formyl product. At very high temperatures, exceeding 400°C, the dimer can undergo a retro-Diels-Alder reaction, reverting to acrolein.

Optimization studies have shown that microwave-assisted synthesis can dramatically improve the efficiency of this dimerization. For instance, while conventional heating at 160-190°C for extended periods (40 minutes to 4 hours) results in yields around 39%, microwave irradiation can achieve yields as high as 91% in just 5 minutes. nih.gov

Table 1: Comparison of Acrolein Dimerization Methods

| Method | Temperature | Time | Yield | Reference |

| Conventional Heating | 190 °C | 40 min | 39% | nih.gov |

| Conventional Heating | 160 °C | 4 hr | 39% | nih.gov |

| Microwave Irradiation | - | 5 min | 91% | nih.gov |

Early Approaches to 2-Formyl-3,4-dihydro-2H-pyran Derivatives

Early synthetic interest in 2-Formyl-3,4-dihydro-2H-pyran was driven by its utility as a versatile intermediate. The aforementioned thermal dimerization of acrolein stands as the principal and most established early method for its direct preparation. The resulting aldehyde has served as a starting point for a variety of other compounds. For example, complete hydrogenation of the dimer over an activated nickel catalyst yields 2-Hydroxymethyl-tetrahydropyran with near-quantitative results. This alcohol finds use as a solvent and as a precursor for esters with plasticizing properties. Furthermore, the dimer serves as a stable storage form for acrolein, which can be released by thermal splitting for applications such as a biocide.

Enantioselective Synthesis of Chiral this compound

Many applications, particularly in pharmaceuticals, require enantiomerically pure forms of chiral compounds. Consequently, methods have been developed to access the individual enantiomers of this compound.

A key strategy for obtaining the enantiomerically pure (R)-enantiomer of this compound involves an enzyme-catalyzed kinetic resolution. nih.govnih.gov This approach does not start with the racemic aldehyde itself, but with a precursor, (±)-3,4-dihydro-2H-pyran-2-methanol. This racemic alcohol is first acetylated to produce (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov

The resolution step employs the enzyme Porcine Pancreatic Lipase (PPL). PPL selectively catalyzes the hydrolysis of the acetate (B1210297) group of the (S)-enantiomer, converting (S)-2-acetoxymethyl-3,4-dihydro-2H-pyran back to (S)-3,4-dihydro-2H-pyran-2-methanol. The (R)-acetate, (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran, remains largely unreacted. nih.gov The resulting mixture of the (R)-acetate and the (S)-alcohol can then be separated.

The isolated (R)-acetate is subsequently hydrolyzed under basic conditions (e.g., with potassium hydroxide (B78521) in methanol) to yield the enantiopure (R)-3,4-dihydro-2H-pyran-2-methanol. nih.gov The final step is the oxidation of this chiral alcohol to the desired aldehyde, (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde. An efficient and clean method for this oxidation utilizes a combination of (diacetoxyiodo)benzene (B116549) (BAIB) and a catalytic amount of TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl). nih.gov This multi-step enzymatic resolution approach has been successfully used for the multi-gram scale synthesis of the target chiral aldehyde. nih.gov

Table 2: Key Steps in Enzymatic Resolution for (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde

| Step | Reactant(s) | Key Reagent/Catalyst | Product | Reference |

| Acetylation | (±)-3,4-dihydro-2H-pyran-2-methanol | Acetic anhydride, pyridine | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | nih.gov |

| Resolution | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreatic Lipase (PPL) | (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran & (S)-3,4-dihydro-2H-pyran-2-methanol | nih.gov |

| Hydrolysis | (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Potassium hydroxide (KOH) | (R)-3,4-dihydro-2H-pyran-2-methanol | nih.gov |

| Oxidation | (R)-3,4-dihydro-2H-pyran-2-methanol | (Diacetoxyiodo)benzene (BAIB), TEMPO | (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde | nih.gov |

Chiral Organocatalysis in Dihydropyranone Synthesis

Chiral organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including derivatives of dihydropyran. While direct organocatalytic synthesis of the target carbaldehyde is less common, the synthesis of chiral dihydropyranones (lactones) provides a related and important application of this strategy. These dihydropyranones can be valuable precursors for various chiral molecules.

N-heterocyclic carbenes (NHCs) have been effectively used to catalyze [4+2] annulation reactions to form substituted dihydropyranones. mdpi.com For example, reactions between α,β-unsaturated carboxylic acids and dicarbonyl compounds, or between enals and pyrrole-4-ones, can be catalyzed by chiral NHCs to produce dihydropyranones with high yields and excellent enantiomeric excess (often >90% ee). mdpi.com Another approach involves the asymmetric cascade Michael/hemiacetalization reaction between α-substituted cyano ketones and β,γ-unsaturated α-ketoesters, catalyzed by a chiral N,N'-dioxide, to give multifunctionalized chiral dihydropyrans in excellent yields and enantioselectivities. nih.gov These organocatalytic methods demonstrate the potential for creating chiral dihydropyran scaffolds that are structurally related to the target aldehyde.

Ring-closing metathesis (RCM) is a robust and versatile method for the construction of cyclic olefins, including the dihydropyran ring system. rsc.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene like ethene.

For the synthesis of dihydropyran derivatives, an appropriate acyclic diene precursor containing an ether linkage is required. For instance, an olefin metathesis/double bond migration sequence catalyzed by Grubbs' catalysts can convert allyl ethers into cyclic enol ethers. organic-chemistry.org More specifically, prochiral 4-(allyloxy)hepta-1,6-diynes can undergo a chemoselective ring-closing enyne metathesis (RCEYM) to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org In these reactions, catalysts like the Grubbs 1st generation precatalyst have proven effective. beilstein-journals.org While these examples yield substituted dihydropyrans rather than the specific 2-carbaldehyde derivative, they establish RCM as a viable strategy for assembling the core dihydropyran structure. The functional groups incorporated through RCM can then be further manipulated to arrive at the desired aldehyde functionality.

Derivatization Strategies from this compound Precursors

Precursors derived directly from this compound, such as its corresponding carboxylic acid and alcohol, serve as pivotal starting materials for further synthetic elaboration. These strategies unlock pathways to complex molecules, including saturated and unsaturated lactones, unique polyacetals, and functionalized tetrahydropyran (B127337) rings, which are significant motifs in natural products and medicinal chemistry.

Synthesis of Substituted 5,6-Dihydro-2(2H)-pyranones and Tetrahydro-2-pyranones

The conversion of precursors from this compound into δ-lactones, specifically tetrahydropyranones (saturated) and dihydropyranones (unsaturated), represents a valuable synthetic route.

Tetrahydro-2-pyranones: A direct pathway to the saturated tetrahydropyran-2-carboxylic acid involves the hydrogenation of the corresponding carboxylate. For instance, the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid can be effectively hydrogenated over a Raney nickel catalyst in methanol (B129727) at 3 atm pressure to yield tetrahydropyran-2-carboxylic acid. prepchem.com This saturated carboxylic acid is a key intermediate for tetrahydropyranone synthesis. The formation of the δ-lactone ring from this acid would typically proceed through methods such as intramolecular esterification of a corresponding δ-hydroxy acid, which can be accessed from the carboxylic acid via various standard functional group transformations.

5,6-Dihydro-2(2H)-pyranones: These unsaturated lactones, also known as enol δ-lactones, are important synthetic building blocks. mdpi.com Their synthesis is often achieved through modern organocatalytic methods, such as N-Heterocyclic Carbene (NHC)-catalyzed annulation reactions. mdpi.comorganic-chemistry.org These processes typically involve the reaction of α,β-unsaturated aldehydes with various partners to construct the dihydropyranone ring system. mdpi.com For example, NHC-catalyzed reactions of modified enals with enolizable aldehydes can yield 4,5-disubstituted dihydropyranones. organic-chemistry.org While these methods provide access to the core structure, a direct conversion from a this compound precursor is less common and relies on multi-step sequences to construct the lactone moiety onto the existing ring.

Generation of Optically Active Polyacetals from Carboxylate Precursors

Carboxylate derivatives of this compound are valuable precursors for the synthesis of novel polymers. A notable application is the generation of optically active, stereoregular polyacetals through the ring-opening polymerization of bicyclic acetal (B89532) monomers.

A key monomer, a bicyclic acetal such as 3(a),4(a)-bis(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane, can be prepared from this compound through a six-step reaction sequence. researchgate.net The subsequent cationic ring-opening polymerization of this monomer, initiated by catalysts like antimony pentachloride or trifluoromethanesulfonic acid at low temperatures (e.g., -60°C or below), affords a high molecular weight polyacetal. researchgate.net Following polymerization, protecting groups, such as benzyl (B1604629) ethers, can be removed to yield the final polysaccharide, for example, 4-deoxy-(1→6)-α-D,L-xylo-hexopyranan. researchgate.net

The polymerization process is highly dependent on the choice of initiator and conditions, which influence the stereoregularity and molecular weight of the resulting polymer.

Table 1: Polymerization of Bicyclic Acetal Monomer 1

| Initiator | Temperature (°C) | Resulting Polymer (2) |

|---|---|---|

| Boron trifluoride etherate | -60 | Ineffective |

| Antimony pentafluoride | -60 or below | Polyacetal (Mn up to 13,500) |

| Antimony pentachloride | -60 or below | Polyacetal (Mn up to 13,500) researchgate.net |

This table summarizes the effectiveness of various initiators in the cationic ring-opening polymerization of a bicyclic acetal monomer derived from this compound.

Formation of 2-Substituted Tetrahydropyrans from Halogenated Dihydropyrans

Halogenated derivatives of the dihydropyran ring system serve as versatile intermediates for introducing a wide range of substituents at the 2-position of the corresponding saturated tetrahydropyran core. These methods rely on the addition of halogens or hydrogen halides across the double bond of the dihydropyran ring, followed by nucleophilic substitution.

A primary method involves the reaction of dihydropyran with hydrochloric or hydrobromic acid. sigmaaldrich.com This reaction adds HX across the reactive double bond to form the corresponding 2-halotetrahydropyran. sigmaaldrich.com These halogenated intermediates are typically used in situ due to their reactivity. sigmaaldrich.com The halogen at the 2-position can then be displaced by various nucleophiles. For example, reaction with Grignard reagents leads to the formation of 2-alkyltetrahydropyrans, while reaction with silver cyanide yields 2-cyanotetrahydropyran. sigmaaldrich.com

Alternatively, direct halogenation with chlorine or bromine yields 2,3-dihalo-tetrahydropyrans. sigmaaldrich.com In these products, the halogen atom at the 2-position is more reactive, allowing for selective substitution to prepare 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com

Table 2: Synthesis of 2-Substituted Tetrahydropyrans from 2-Halotetrahydropyran

| Halogenated Intermediate | Nucleophile | Product |

|---|---|---|

| 2-Chlorotetrahydropyran | Grignard Reagent (R-MgX) | 2-Alkyltetrahydropyran |

| 2-Bromotetrahydropyran | Grignard Reagent (R-MgX) | 2-Alkyltetrahydropyran |

This table illustrates the derivatization of the tetrahydropyran scaffold via nucleophilic substitution on 2-halotetrahydropyran intermediates.

Reactivity and Transformation of 3,4 Dihydro 2h Pyran 2 Carbaldehyde in Organic Reactions

Aldehyde Group Reactivity in Pyran Ring Systems

The aldehyde group in 3,4-Dihydro-2H-pyran-2-carbaldehyde exhibits typical electrophilic character, making it susceptible to nucleophilic attack. Its reactivity is influenced by the adjacent pyran ring, which can affect the steric and electronic environment of the carbonyl group.

Aldehydes lacking α-hydrogens, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base. chemistrysteps.comlibretexts.org This reaction is a classic example of disproportionation, where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to a carboxylic acid. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. libretexts.orgyoutube.com This hydride transfer is a key step, leading to the formation of an alcohol and a carboxylate salt. youtube.com

In the context of this compound, the reaction would yield (3,4-Dihydro-2H-pyran-2-yl)methanol and 3,4-Dihydro-2H-pyran-2-carboxylic acid. Quantum-chemical studies have been employed to investigate the mechanism of disproportionation for related pyran carbaldehydes, providing insights into the reaction pathways and transition states involved. osi.lv

A "crossed" Cannizzaro reaction can also be performed, where a mixture of two different aldehydes without α-hydrogens is used. libretexts.org In such cases, one aldehyde is preferentially oxidized while the other is reduced.

The aldehyde group of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as primary amines, hydrazines, and hydroxylamines. These reactions typically involve the initial formation of a hemiaminal intermediate, followed by dehydration to yield a C=N double bond.

Reaction with primary amines leads to the formation of imines, also known as Schiff bases. For instance, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) can lead to ring-opening products. chim.it Similarly, condensation with glycine (B1666218) esters can also result in ring-opened enaminals. chim.it

With hydrazines, this compound forms hydrazones. A notable application is the reaction with 2-hydrazino-NECA to produce potent adenosine (B11128) A2A and A3 receptor agonists. nih.gov The reactions with substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. chim.it

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the dihydropyran ring under appropriate conditions.

Oxidation: Various oxidizing agents can convert this compound to 3,4-Dihydro-2H-pyran-2-carboxylic acid. A clean and efficient method involves the use of bis(acetoxy)iodobenzene (BAIB) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). nih.gov This method has been shown to be effective for the synthesis of the corresponding carboxylic acid. nih.gov Other oxidizing agents can also be employed, and the choice of reagent can be critical to avoid side reactions involving the double bond of the pyran ring. researchgate.net

Reduction: The reduction of the aldehyde group to a primary alcohol, (3,4-Dihydro-2H-pyran-2-yl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Complete hydrogenation over a nickel catalyst can also reduce the aldehyde and saturate the pyran ring to yield 2-Hydroxymethyl-tetrahydropyran. wikipedia.org

Reactivity of the Dihydropyran Ring System

The dihydropyran ring contains a carbon-carbon double bond, which is a site of reactivity, and an ether linkage, which can be susceptible to cleavage under certain conditions.

The double bond in the dihydropyran ring can undergo various addition reactions, a characteristic feature of alkenes. ksu.edu.sa

Halogenation: Chlorine and bromine can add across the double bond to yield the corresponding 2,3-dihalo-tetrahydropyrans. sigmaaldrich.com These reactions are typical electrophilic additions. ksu.edu.sa

Hydrohalogenation: The addition of hydrogen halides like HCl and HBr across the double bond leads to the formation of 2-halotetrahydropyrans. sigmaaldrich.commonash.edu

Hydration: In the presence of an acid catalyst, water can add across the double bond in a hydration reaction to form an alcohol. monash.edu

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids. This transformation has been noted as a possible derivatization for related dihydropyran structures. mdpi.com

Interactive Data Table: Reactions of this compound

| Reactant(s) | Reagent/Catalyst | Product(s) | Reaction Type |

| This compound | Strong base (e.g., NaOH) | (3,4-Dihydro-2H-pyran-2-yl)methanol and 3,4-Dihydro-2H-pyran-2-carboxylic acid | Cannizzaro Reaction |

| This compound, Primary Amine (R-NH₂) | - | Imine (Schiff base) | Condensation |

| This compound, Hydrazine (H₂NNH₂) | - | Hydrazone | Condensation |

| This compound | BAIB, TEMPO | 3,4-Dihydro-2H-pyran-2-carboxylic acid | Oxidation |

| This compound | NaBH₄ or LiAlH₄ | (3,4-Dihydro-2H-pyran-2-yl)methanol | Reduction |

| This compound | Cl₂ or Br₂ | 2,3-Dihalo-tetrahydropyran-2-carbaldehyde | Halogenation |

| This compound | H₂O, Acid catalyst | Hydroxylated tetrahydropyran (B127337) derivative | Hydration |

The ether linkage in the dihydropyran ring can be cleaved under acidic conditions, leading to ring-opening reactions. For instance, acid-catalyzed hydrolysis can open the ring to form a dihydroxy aldehyde. These ring-opening reactions can be followed by further transformations, providing a pathway to a variety of acyclic and heterocyclic compounds. mdpi.com For example, the reaction of some dihydropyrans with amines can lead to ring-opened enaminals. chim.it The stability of the dihydropyran ring is noteworthy; for instance, 3,4-dihydro-2-methoxy-2H-pyran shows no hydrolysis in a neutral buffer but hydrolyzes rapidly under acidic conditions. oecd.org

Polymerization and Self-Condensation Tendencies

This compound, commonly known as acrolein dimer, exhibits a notable tendency to form through the self-condensation of its monomer, acrolein. This dimerization is a key aspect of its chemistry and is a reversible process.

The primary mechanism for the formation of this compound is a [4+2] cycloaddition, specifically a Diels-Alder reaction, where one molecule of acrolein acts as the diene and another as the dienophile. This reaction is typically carried out under elevated temperature and pressure, often in the presence of polymerization inhibitors like hydroquinone (B1673460) to prevent the undesired polymerization of acrolein. wikipedia.org The reaction selectively yields this compound, with the alternative regioisomer not being observed. wikipedia.org

Reaction Scheme for the Dimerization of Acrolein

O O

// //

2 CH -CH=CH2 --> CH -CH-CH=CH-O-CH2-CH2

| |

H H

Acrolein this compound

Reaction Conditions: Heat, Pressure, optional catalyst/inhibitor

The dimerization of acrolein can be significantly accelerated using microwave irradiation, which has been reported to increase the yield to 91% within a 5-minute reaction time. researchgate.net This method presents a more efficient alternative to conventional heating. researchgate.net

Conversely, the dimer can revert to acrolein upon heating to high temperatures (above 400 °C), indicating the reversible nature of the Diels-Alder reaction. wikipedia.org This property allows this compound to serve as a stable storage form for the highly reactive and volatile acrolein. wikipedia.org

While the parent compound, 3,4-dihydro-2H-pyran, is known to undergo polymerization, specific research on the homopolymerization of this compound is less detailed. However, its role as a precursor in the synthesis of various polymers and resins is acknowledged. wikipedia.org For instance, it is a starting material for 1,2,6-hexanetriol (B48424), which is utilized as a polyol in polymer applications. wikipedia.org

| Phenomenon | Description | Key Findings | Citations |

|---|---|---|---|

| Self-Condensation (Dimerization) | Formation of this compound from two molecules of acrolein. | Proceeds via a [4+2] Diels-Alder cycloaddition. The reaction is thermally driven and reversible. Microwave irradiation significantly enhances reaction rate and yield. | wikipedia.org, researchgate.net |

| Polymerization | While the direct polymerization of the title compound is not extensively documented, it serves as a monomer and precursor in the synthesis of various polymers. | It is a key intermediate for producing polyols like 1,2,6-hexanetriol, which are then used in polymer synthesis. | wikipedia.org |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of this compound plays a crucial role in its reactivity and the stereochemical outcomes of its transformations. The chiral center at the C2 position, bearing the aldehyde group, significantly influences the stereoselectivity of reactions.

A notable application highlighting the importance of its stereochemistry is in the synthesis of pharmacologically active molecules. For example, the (R)-enantiomer of this compound is a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists. nih.gov The desired enantiomer is typically obtained through enzyme-catalyzed kinetic resolution of the corresponding racemic alcohol, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, followed by oxidation to the aldehyde. nih.gov This underscores the necessity of obtaining enantiomerically pure starting materials for the synthesis of specific stereoisomers of biologically active compounds.

Furthermore, the dihydropyran ring itself can direct the stereochemical course of reactions. In one study, a highly diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed. nih.govbeilstein-journals.org This reaction proceeds through the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes, including those that form the C2-substituted dihydropyran ring. nih.govbeilstein-journals.org The reaction yields a single diastereomer, with the substituents at the C2 and C4 positions adopting a trans configuration. nih.govbeilstein-journals.org The stereochemistry was unequivocally confirmed by X-ray diffraction analysis. nih.govbeilstein-journals.org This demonstrates that the formation of the dihydropyran ring in this context is highly stereocontrolled.

| Reaction Type | Description | Stereochemical Outcome | Method of Stereocontrol | Citations |

|---|---|---|---|---|

| Synthesis of Adenosine Receptor Agonists | Coupling of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde with a nucleophile. | The (R)-configuration at C2 is crucial for the biological activity of the final product. | Enzyme-catalyzed kinetic resolution of the precursor alcohol. | nih.gov |

| Synthesis of Dihydropyran-4-carboxamides | Reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes. | Formation of a single diastereomer with a trans relationship between substituents at C2 and C4. | The reaction mechanism inherently favors the formation of the thermodynamically more stable trans product. | nih.gov, beilstein-journals.org |

Spectroscopic and Computational Analysis for Structural Elucidation and Mechanistic Insights

Vibrational Spectroscopy (IR, FTIR)

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. ijrcs.orgnih.gov For 3,4-Dihydro-2H-pyran-2-carbaldehyde, the IR spectrum shows characteristic absorption bands. nist.gov

A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton usually appears as a weaker band near 2720 cm⁻¹. The spectrum also displays bands corresponding to the C-O-C stretching of the ether linkage within the dihydropyran ring, typically in the 1050-1250 cm⁻¹ region. nih.gov The C=C stretching vibration of the double bond in the dihydropyran ring gives rise to an absorption band around 1650 cm⁻¹. google.com The C-H stretching and bending vibrations of the aliphatic and vinylic protons also produce characteristic signals. nih.gov

FTIR analysis of various dihydropyran derivatives confirms the presence of these key functional groups and can indicate changes in the molecular structure based on shifts in the absorption frequencies. nih.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aldehyde (C-H) | Stretch | ~2720 |

| Ether (C-O-C) | Stretch | 1050 - 1250 |

| Alkene (C=C) | Stretch | ~1650 |

| Alkane/Alkene (C-H) | Stretch | 2850 - 3100 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. ijrcs.org For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight of 112.13 g/mol . nist.govuni.luscbt.com

Electron ionization (EI) is a common method used to generate ions, which often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can aid in structural elucidation. The fragmentation of dihydropyran derivatives often involves characteristic losses of small molecules or radicals. researchgate.net For example, chromeno[3,4-c]pyridine derivatives, which contain a pyran-like ring, show fragmentation patterns involving the loss of substituents like methyl or ethoxycarbonyl groups. researchgate.net The fragmentation of this compound would likely involve cleavage of the aldehyde group (loss of CHO) and fragmentation of the dihydropyran ring. The analysis of these fragment ions provides valuable information about the connectivity of the molecule.

Computational Chemistry and Quantum-Chemical Modeling

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data. diva-portal.orgstanford.edu Quantum-chemical modeling, particularly using methods like Density Functional Theory (DFT), allows for the calculation of molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental results to confirm structural assignments. researchgate.netresearchgate.net

A significant application of computational chemistry is in the elucidation of reaction mechanisms. diva-portal.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. mdpi.comnih.gov This allows for the determination of activation energies and the identification of the most likely reaction pathways.

For instance, quantum-chemical modeling has been used to study the mechanism of the Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.net These calculations explored different possible transition states for the hydride transfer step, a key part of the reaction mechanism. researchgate.net Such studies can reveal subtle details about the geometry and electronic structure of transition states, providing a deeper understanding of the factors that control the reaction's outcome. Computational studies can also be employed to investigate the stereospecificity of reactions involving dihydropyran derivatives. rsc.org

Applications of 3,4 Dihydro 2h Pyran 2 Carbaldehyde in the Synthesis of Complex Molecules

Precursor in Natural Product Synthesis

The structural framework of 3,4-Dihydro-2H-pyran-2-carbaldehyde is readily elaborated into several classes of natural products. This aldehyde, sometimes referred to as acrolein dimer, provides a key synthetic entryway to these biologically and commercially significant molecules. researchgate.net

This compound is a valuable precursor for the synthesis of various 6-substituted 5,6-dihydro-2(2H)-pyranones and 6-substituted tetrahydro-2-pyranones. researchgate.net These structures are the core of several naturally occurring lactones known for their distinct aromas and biological activities. Notable examples include Massoia lactone, Argentilactone, Tuberolactone, and Jasmine lactone, all of which can be synthesized from this versatile aldehyde. researchgate.net Massoia lactone, for instance, is a significant flavor component found in the bark of the Massoia tree and is also present in cane sugar molasses and cured tobacco. wikipedia.orggoogle.com

| Lactone | Starting Material | Reference |

| Massoia Lactone | This compound | researchgate.net |

| Argentilactone | This compound | researchgate.net |

| Tuberolactone | This compound | researchgate.net |

| Jasmine Lactone | This compound | researchgate.net |

The 6,8-dioxabicyclo[3.2.1]octane ring system, a common structural motif in insect pheromones, can be accessed from precursors derived from this compound. One such pheromone is Brevicomin, an aggregation pheromone of the western pine beetle. While various synthetic routes to Brevicomin exist, the structural elements present in dihydropyran derivatives make them logical starting points for its synthesis. nih.govresearchgate.net Specifically, the synthesis of 3,4-dehydro-exo-brevicomin has been reported. pherobase.com

Role in Pharmaceutical Intermediate Synthesis

The dihydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This compound, particularly its enantiomerically pure forms, is a key intermediate in the synthesis of several pharmaceutical agents.

The (R)-enantiomer of this compound is a critical component in the synthesis of potent and selective agonists for the A2A and A3 adenosine (B11128) receptors. nih.govnih.govamanote.com These receptors are implicated in various physiological processes, and their modulation is a target for treating inflammatory conditions. nih.gov The synthesis involves the coupling of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde with 2-hydrazino-NECA (adenosine-5′-N-ethylcarboxamide). researchgate.netnih.gov The resulting diastereomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibits high affinity for both A2A and A3 receptors. nih.govnih.gov

| Receptor Target | Key Intermediate | Resulting Compound Class | Reference |

| A2A Adenosine Receptor | (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde | Adenosine Receptor Agonists | researchgate.netnih.govnih.gov |

| A3 Adenosine Receptor | (R)-3,4-Dihydro-2H-pyran-2-carbaldehyde | Adenosine Receptor Agonists | researchgate.netnih.govnih.gov |

3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals. google.comnih.gov For instance, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a key intermediate in the production of Nebivolol, a drug used to treat high blood pressure. researchgate.net While direct synthesis from this compound is not the primary route, the structural similarity highlights the importance of the dihydropyran core in accessing these valuable pharmaceutical building blocks.

Building Block for Other Biologically Active Molecules

The chemical compound this compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules. Its inherent reactivity and structural features make it a versatile building block for constructing more complex molecular architectures with significant pharmacological properties.

One notable application is in the synthesis of potent agonists for the adenosine A2A and A3 receptors. nih.govnih.gov Researchers have reported the synthesis of an adenosine-5'-N-ethylcarboxamide (NECA) derivative incorporating a (R)-3,4-dihydro-2H-pyranyl (DHP) moiety. nih.gov This particular diastereoisomer demonstrated high affinity for both the A2A and A3 adenosine receptors. The key step in this synthesis involves the use of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov Adenosine receptors are implicated in various physiological processes, and agonists with selectivity for specific subtypes hold therapeutic potential for conditions affecting the heart, kidney, brain, and immune system. nih.gov

The dihydropyran skeleton, a core feature of this compound, is found in numerous natural products with diverse biological activities. researchgate.netresearchgate.net This structural motif is recognized as a significant pharmacophore. For instance, a lactone skeleton with a substitution pattern similar to that derivable from dihydropyran has been proposed as a new pharmacophore for dual PPARγ/GR modulators, which have therapeutic potential against human metabolic diseases. mdpi.com The ability to efficiently synthesize structurally diverse dihydropyranones using this aldehyde as a precursor offers a powerful tool for generating libraries of compounds for screening in drug discovery programs. mdpi.com

Furthermore, the general class of dihydropyridones, which can be synthesized from precursors like this compound, are considered privileged structures in medicinal chemistry due to their broad range of biological activities, including anti-HIV, antitumor, antibacterial, and antifungal properties. mdpi.com

Interactive Data Table: Applications in Biologically Active Molecule Synthesis

| Application Area | Target | Significance |

| Adenosine Receptor Agonists | Adenosine A2A and A3 Receptors | Therapeutic potential for cardiovascular, renal, neurological, and immune disorders. nih.gov |

| Metabolic Disease Modulators | PPARγ/GR | Potential treatment for human metabolic diseases. mdpi.com |

| Diverse Bioactive Scaffolds | Various Biological Targets | Foundation for creating libraries of compounds for drug discovery, including anti-HIV, antitumor, and antimicrobial agents. mdpi.com |

Industrial and Material Science Applications

Production of 1,2,6-Hexanetriol (B48424) as a Polyol Alternative

A significant industrial application of this compound, also known as the dimer of acrolein, is its use as a precursor in the production of 1,2,6-hexanetriol. google.comgoogle.com This triol is a valuable compound with considerable utility as an intermediate in the preparation of alkyd and polyester (B1180765) resins. google.com It also finds use as a softening agent, a moistening agent, and a solvent. google.com

The process for preparing 1,2,6-hexanetriol from this compound involves a two-stage process. google.com In the first stage, the acrolein dimer is dissolved in an excess of an alcohol, which adds to the double bond of the pyran ring, eliminating the olefinic unsaturation. google.com The second stage involves the simultaneous hydrolysis and hydrogenation of the resulting intermediate to produce 1,2,6-hexanetriol. google.com This process can be carried out under various conditions, including the use of a Raney nickel catalyst. google.com

Another method involves the hydrolysis of 3,4-dihydro-1,2-pyran-2-methanol, which can be derived from this compound, to form an aqueous solution of 5,6-dihydroxyhexanal. google.com Subsequent hydrogenation of this intermediate yields 1,2,6-hexanetriol. google.com

Use in Textile Finishing and Paper Treatment

This compound is utilized as a fabric finishing auxiliary and a paper treatment agent. tnjchem.com In textile finishing, it can be used to impart desired properties to fabrics. While the direct mechanism is not extensively detailed in the provided search results, it is known that finishing agents are applied to textiles to improve their performance, such as wrinkle resistance, and durability. researchgate.netrefashion.fr The reactivity of the aldehyde group and the cyclic ether structure likely play a role in its function as a crosslinking or modifying agent for textile fibers.

Development of Rubber Chemicals and Plasticizers

The compound also serves as a chemical intermediate in the production of rubber auxiliaries and plasticizers. tnjchem.com Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. Rubber auxiliaries encompass a range of chemicals used in the processing of rubber, such as accelerators, antioxidants, and vulcanizing agents. The specific roles and reaction pathways of this compound in the synthesis of these materials are part of ongoing industrial research and development.

Interactive Data Table: Industrial and Material Science Applications

| Application | Product | Utility |

| Chemical Intermediate | 1,2,6-Hexanetriol | Production of alkyd and polyester resins, softening agent, moistening agent, solvent. google.comgoogle.com |

| Textile Finishing | Treated Fabrics | Improved fabric performance. tnjchem.com |

| Paper Treatment | Treated Paper | Enhanced paper properties. tnjchem.com |

| Polymer Additives | Rubber Chemicals & Plasticizers | Modification of rubber and plastic properties. tnjchem.com |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Transformations

A primary frontier in the chemistry of 3,4-dihydro-2H-pyran-2-carbaldehyde is the development of advanced catalytic systems capable of achieving high enantioselectivity in its transformations. While enzymatic resolutions have proven effective, the focus is shifting towards more versatile and tunable small molecule organocatalysts and metal complexes. nih.govnih.gov

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations involving aldehydes. mdpi.com Future work will likely explore the application of novel NHC catalysts for asymmetric reactions of this compound, such as benzoin (B196080) and Stetter reactions, to generate chiral products with high enantiomeric excess. The modular nature of NHC catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity. mdpi.com

Furthermore, the development of chiral Lewis acid and Brønsted acid catalysts for stereoselective Diels-Alder and hetero-Diels-Alder reactions using this compound as a dienophile or a precursor to a diene represents a promising avenue. organic-chemistry.org The goal is to create catalytic systems that can control the formation of multiple stereocenters in a single step, providing rapid access to complex molecular architectures.

Table 1: Comparison of Catalytic Methods for Enantioselective Synthesis

| Catalyst Type | Reaction Example | Advantages | Challenges |

| Enzymes (e.g., Lipase) | Kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | High enantioselectivity, mild reaction conditions | Substrate specificity, separation of product from enzyme |

| N-Heterocyclic Carbenes | Asymmetric annulation reactions | High versatility, tunable properties | Sensitivity to air and moisture for some catalysts |

| Chiral Metal Complexes | Asymmetric Diels-Alder reactions | High catalytic activity, broad substrate scope | Metal contamination of products, cost of precious metals |

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond established transformations, researchers are actively seeking to uncover new reactivity modes of this compound. This includes its participation in multicomponent reactions (MCRs), which offer a streamlined approach to building molecular complexity. researchgate.net The development of novel MCRs involving this aldehyde could lead to the rapid synthesis of diverse heterocyclic libraries for biological screening.

Another area of interest is the use of this compound in cascade reactions, where a series of transformations occur in a single pot. semanticscholar.org These elegant processes, often triggered by a single catalytic event, can efficiently construct complex polycyclic systems from simple starting materials. For instance, a cascade initiated by a Michael addition to the α,β-unsaturated aldehyde moiety could be followed by an intramolecular aldol (B89426) reaction or cyclization, leading to novel fused ring systems.

The exploration of photochemical and electrochemical methods to activate this compound for unique transformations is also a burgeoning field. These methods can provide access to reactive intermediates that are not easily generated under thermal conditions, opening up new synthetic possibilities.

Advanced Applications in Medicinal Chemistry and Agrochemicals

The 3,4-dihydro-2H-pyran motif is a common feature in many biologically active natural products and synthetic drugs. nih.gov Consequently, this compound serves as a crucial starting material for the synthesis of new therapeutic agents and agrochemicals.

In medicinal chemistry, the focus is on utilizing this aldehyde to synthesize analogs of known drugs to improve their efficacy, selectivity, and pharmacokinetic properties. For example, it has been instrumental in the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists, which have potential applications in treating inflammatory diseases. nih.govnih.govamanote.com The (R)-enantiomer of this compound, in particular, has been shown to be a key component for high-affinity binding to these receptors. nih.gov Furthermore, the dihydro-2H-pyran ring has been incorporated into small molecule agonists of the TREM2 receptor, a target for the treatment of Alzheimer's disease. acs.org

In the field of agrochemicals, this compound can be used as a precursor for the synthesis of novel insecticides, herbicides, and fungicides. The dihydropyran scaffold can impart favorable properties such as metabolic stability and appropriate lipophilicity for transport within plant and insect systems. Future research will likely involve the synthesis and biological evaluation of new families of agrochemicals derived from this compound.

Table 2: Examples of Bioactive Molecules Synthesized from this compound

| Compound Class | Biological Target | Therapeutic/Agrochemical Area |

| Adenosine Receptor Agonists | A2A and A3 Adenosine Receptors | Anti-inflammatory |

| TREM2 Agonists | Triggering Receptor Expressed on Myeloid cells 2 | Neurodegenerative Diseases |

| Pyranoquinoline Derivatives | Various | Antidiabetic, Calcium Channel Blockers |

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the production and use of this compound are no exception. msu.eduresearchgate.net A key focus is the development of more sustainable methods for its synthesis, moving away from high temperatures and pressures traditionally used in the dimerization of acrolein. wikipedia.org

Microwave-assisted organic synthesis has emerged as a green alternative, significantly reducing reaction times and improving yields for the formation of this compound. researchgate.net One study reported a 91% yield under microwave irradiation for just 5 minutes, compared to much lower yields and longer reaction times with conventional heating. researchgate.net

Future research will continue to explore other green technologies, such as flow chemistry and the use of environmentally benign solvents like water or supercritical fluids. rsc.org The development of catalytic systems that can operate under milder conditions and the use of renewable feedstocks for the ultimate synthesis of acrolein will also be critical areas of investigation. msu.edu Moreover, designing synthetic pathways that maximize atom economy and minimize waste generation will be a guiding principle in all future applications of this versatile compound. msu.edueurekaselect.com

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,4-Dihydro-2H-pyran-2-carbaldehyde in laboratory settings?

- Methodological Answer : Always work in a well-ventilated fume hood and use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid static discharge by grounding equipment. In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with water for several minutes and seek medical attention. Store the compound in a cool, dry place away from ignition sources, and dispose of waste via approved chemical disposal protocols .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : A widely used method involves the cyclization of acrolein dimer (acrylaldehyde dimer) under acidic conditions. Another approach employs a four-component reaction between arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones, yielding 3,4-dihydro-2H-pyran derivatives. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly influence yield and purity .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for characteristic peaks such as the aldehyde proton at ~9.8 ppm) and mass spectrometry (MS) to match molecular ion peaks (e.g., m/z 112.13 for [M]) .

Advanced Research Questions

Q. How do reaction conditions influence the diastereoselectivity of this compound derivatives?

- Methodological Answer : Diastereoselectivity in synthesis (e.g., for carboxamide derivatives) depends on steric and electronic factors. For instance, using chiral catalysts or modifying solvent polarity (e.g., switching from polar aprotic to non-polar solvents) can enhance selectivity. Evidence from Table 1 in shows varying yields (59–69%) under different conditions, suggesting optimization via temperature control and catalyst screening.

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., boiling point variations)?

- Methodological Answer : Discrepancies in boiling points (e.g., 146–224°C) may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) for precise melting/boiling point determination. Cross-validate purity via elemental analysis (EA) and spectroscopic methods to rule out byproducts .

Q. How can computational modeling aid in predicting the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediate stability. For example, studies on the formation of 2,7-dioxabicyclo[3.2.1]octane intermediates (as proposed in ) can predict regioselectivity and optimize catalyst design. Molecular dynamics simulations may also elucidate solvent effects on reaction pathways.

Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses of this compound?

- Methodological Answer : Process intensification techniques, such as flow chemistry, improve heat and mass transfer for exothermic reactions. Pilot-scale trials should monitor impurities via in-line FTIR or Raman spectroscopy. Safety protocols must address hazards like flammability (flash point: ~73°C) and vapor pressure (0.7 mmHg at 25°C) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。